5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a synthetic compound recognized for its diverse applications in medicinal chemistry and industrial processes. It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. The compound is characterized by its unique molecular structure, which facilitates interactions with biological targets.
The compound can be synthesized through various chemical processes involving organic reactions. Its derivatives have been explored for potential therapeutic applications, particularly in cancer treatment and other diseases where specific signaling pathways are disrupted.
5,6-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one belongs to the class of heterocyclic compounds, specifically pyridazines. These compounds are known for their biological activity and are often studied for their potential as drug candidates.
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Advanced synthetic techniques such as continuous flow chemistry and catalysis are often employed to enhance yield and purity during industrial production. The reaction conditions (temperature, pressure, and solvent choice) are meticulously controlled to minimize impurities.
The molecular formula of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is , with a molecular weight of approximately 178.20 g/mol. The structure features a fused ring system that contributes to its chemical properties and biological activity.
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of electron-withdrawing or donating groups on the aromatic system, which can significantly affect its interaction with biological targets.
The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one primarily involves inhibition of specific kinases involved in cell signaling pathways:
Research indicates that the inhibition of these kinases leads to decreased cell growth and proliferation in cancer cells where these pathways are overactive.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity after synthesis.
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific uses:
Nitrogen-containing heterocycles represent a cornerstone of modern drug discovery, constituting over 80% of FDA-approved small-molecule drugs. Their prevalence stems from exceptional structural diversity and tunable physicochemical properties that enable precise interactions with biological targets. Azines—six-membered aromatic rings containing nitrogen—are particularly privileged structures. Pyridazine (1,2-diazine), distinguished by two adjacent nitrogen atoms within its ring system, exhibits unique characteristics among azines: a high dipole moment (~4.22 D), moderate basicity (pKa ~2.3), and the capacity to act as both a hydrogen bond acceptor and donor. These features confer distinct advantages in molecular recognition, facilitating strong binding to target proteins through hydrogen bonding networks and π-π stacking interactions [1] [10].
Compared to its isomers pyrimidine and pyrazine, pyridazine demonstrates superior water solubility and reduced lipophilicity, often translating to improved bioavailability profiles. Its inherent polarity contributes to favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and reduced cytochrome P450 inhibition potential, mitigating critical drug development risks. Furthermore, the pyridazine ring exhibits a lower propensity for undesired interactions with the cardiac hERG potassium channel, a common cause of cardiotoxicity leading to drug attrition [10]. The versatility of the pyridazine scaffold is exemplified by its presence in FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib [10].
Table 1: Comparative Properties of Diazine Isomers Relevant to Drug Design
Property | Pyridazine (1,2-Diazine) | Pyrimidine (1,3-Diazine) | Pyrazine (1,4-Diazine) |
---|---|---|---|
Dipole Moment (D) | ~4.22 | ~2.42 | ~0.37 |
Basicity (pKa of conjugate acid) | ~2.3 | ~1.3 | ~0.6 |
Hydrogen Bonding | Dual donor/acceptor capacity | Dual donor/acceptor capacity | Primarily acceptor |
Aromaticity Index (IA) | Lower | Higher | Higher |
Common Impact on LogP | Decreases | Variable | Variable |
Pyridazinones, featuring a carbonyl group adjacent to one ring nitrogen, are pivotal derivatives within pyridazine chemistry. The 3(2H)-pyridazinone isomer is particularly pharmacologically relevant. Its structure combines the hydrogen-bonding capabilities and polarity of the diazine ring with the enhanced hydrogen-bond acceptor strength and metabolic stability conferred by the carbonyl group. This combination makes pyridazinones versatile pharmacophores capable of mimicking peptide bonds or other planar hydrogen-bonding motifs in biological targets [1] [8].
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one represents a structurally refined subclass within this family. It features a bicyclic system comprising a partially saturated pyridine ring fused to a pyridazinone moiety. This saturation confers several critical advantages over fully aromatic pyridopyridazines:
The core structure provides multiple vectors for derivatization (positions N-2, C-3, C-6, C-7, C-8), allowing medicinal chemists to fine-tune properties and activity. Key interactions facilitated by this scaffold include:
Table 2: Key Structural Features and Potential Interactions of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one
Structural Feature | Physicochemical Property | Potential Role in Target Interaction |
---|---|---|
Pyridazinone carbonyl (C=O) | Strong hydrogen bond acceptor | Mimics peptide carbonyl; binds catalytic residues |
Pyridazinone N-1 (NH) | Hydrogen bond donor/acceptor (depending on tautomer/protonation) | Forms bridges with backbone/side chains; metal coordination |
Piperidine-like N-8 | Basic nitrogen (potential H-bond acceptor or protonated cation) | Ionic interactions; H-bonding; binding to catalytic sites |
Partially saturated pyridine ring | Reduced planarity, increased flexibility, defined hydrophobic surface | Adapts to binding pockets; hydrophobic contacts |
Stereocenters (if present) | Potential chirality at C-6, C-7 | Enables stereoselective binding |
The therapeutic exploration of pyridazinones began in earnest in the mid-20th century, initially focused on cardiovascular applications. Early compounds like hydralazine, a simple monocyclic pyridazinone derivative, demonstrated potent vasodilatory effects and became a cornerstone for hypertension management. This success spurred significant interest in the pyridazinone pharmacophore. Subsequent research efforts expanded into developing positive inotropic agents (e.g., early pyridazinone derivatives investigated as cardiotonics) and platelet aggregation inhibitors, leveraging the scaffold's ability to modulate cardiovascular targets like phosphodiesterases (PDE III) [4] [8].
The development of fused pyridopyridazine systems marked a significant advancement. These bicyclic structures offered greater structural rigidity and new opportunities for target engagement. While early fused systems like pyrido[2,3-d]pyridazines and pyrido[3,4-d]pyridazines were explored for diverse activities (e.g., CNS modulation, PDE IV inhibition for asthma/inflammation), the specific tetrahydro derivative, 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one, emerged later as a strategy to overcome limitations associated with fully aromatic systems, primarily poor solubility and metabolic instability [5] [6].
The recent therapeutic landscape highlights the growing importance of this partially saturated scaffold:
Table 3: Evolution of Pyrido-Pyridazine Derivatives in Therapeutic Development
Era | Focus | Key Compound Classes/Examples | Therapeutic Areas | Advancements/Challenges |
---|---|---|---|---|
1950s-1970s | Monocyclic Pyridazinones | Hydralazine, simple dihydropyridazinones | Hypertension, Heart Failure (Vasodilators, Cardiotonics) | Proof-of-concept for vasodilation; limited efficacy/side effects |
1980s-1990s | Fused Aromatic Pyridopyridazines | Pyrido[2,3-d]pyridazinones (PDE IV inhibitors), Endralazine | Asthma/COPD (PDE IV), Hypertension | Improved potency & selectivity; issues with solubility, metabolic stability, CNS penetration |
2000s-Present | Partially Saturated Derivatives (e.g., 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one) | NLRP3 inhibitors (e.g., US12312351B2), Kinase inhibitors (c-Met, VEGFR) | Neuroinflammation (PD, AD), Oncology, Autoimmunity, Metabolic Disease | Enhanced solubility, brain penetration, metabolic stability; refined target selectivity via stereochemistry & substitution |
The trajectory of pyridopyridazine development illustrates a clear shift towards exploiting the physicochemical advantages of partial saturation, positioning 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one as a sophisticated and highly versatile pharmacophore for contemporary drug discovery across multiple challenging therapeutic areas. Its capacity for diverse derivatization ensures its continued relevance in the design of novel bioactive agents.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0